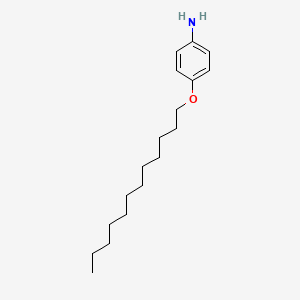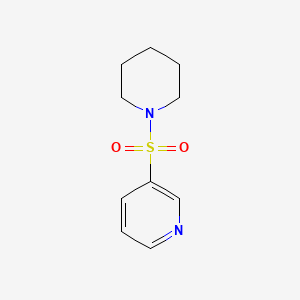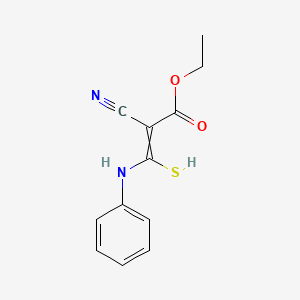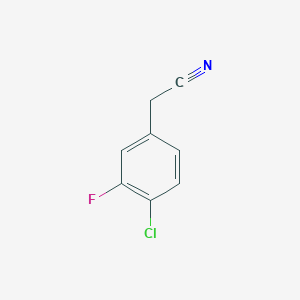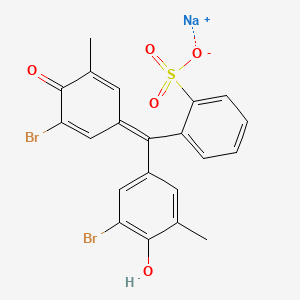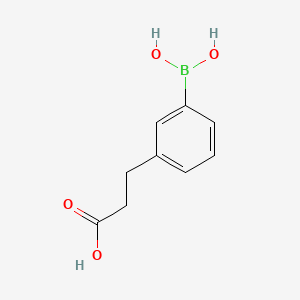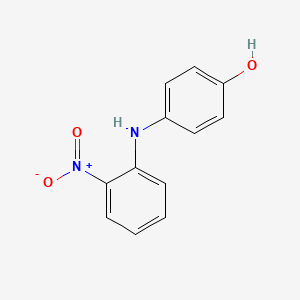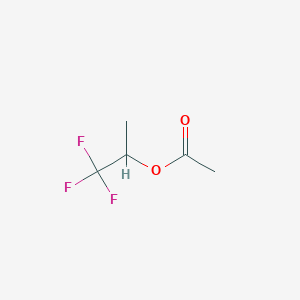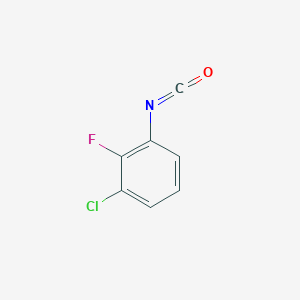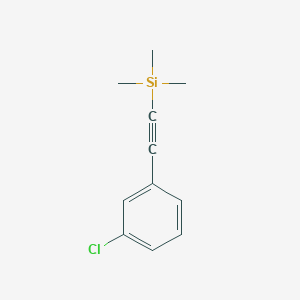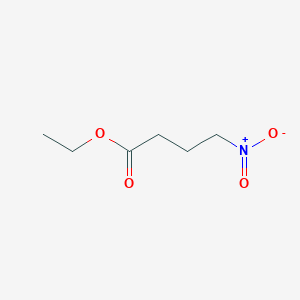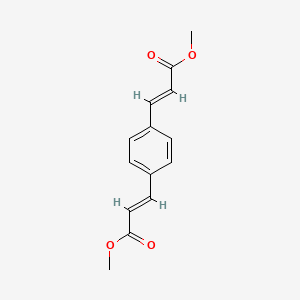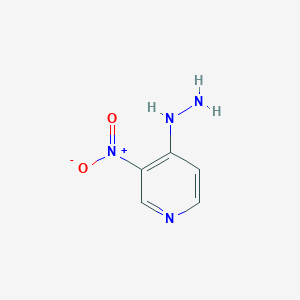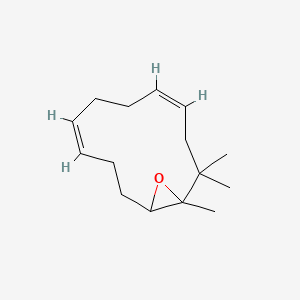
13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl-
Overview
Description
13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl-: is a chemical compound with the molecular formula C15H24O. It is known for its unique bicyclic structure, which includes an oxygen atom within the ring system. This compound is often used in the fragrance industry due to its powerful and complex dry woody note with an ambery nuance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve green synthesis techniques to minimize environmental impact. For example, Firmenich produces this compound using environmentally friendly methods, ensuring sustainability in its production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxygen atom in the ring system can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: In chemistry, 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s structural features make it a subject of interest in biological studies, particularly in understanding the interactions of bicyclic compounds with biological systems.
Industry: In the fragrance industry, this compound is used as a perfumery ingredient, providing a dry woody note with an ambery nuance. It is used in various products, including fine fragrances, cosmetics, and household products .
Mechanism of Action
The mechanism by which 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- exerts its effects is primarily through its interaction with olfactory receptors. The compound’s unique structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a woody and ambery scent. The molecular targets are the olfactory receptors, and the pathways involved include the olfactory signal transduction pathway .
Comparison with Similar Compounds
- 13-Oxabicyclo(10.1.0)trideca-4,8-diene, 1,2,2-trimethyl-
- 1,5,9-trimethyl-13-oxabicyclo(10.1.0)trideca-4,8-diene
Comparison: Compared to similar compounds, 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- stands out due to its specific substitution pattern and the resulting olfactory properties. The presence of three methyl groups and the oxygen atom within the bicyclic structure contribute to its unique scent profile, making it a valuable ingredient in the fragrance industry .
Properties
IUPAC Name |
(4Z,8Z)-1,2,2-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(14,3)16-13/h5,7-8,10,13H,4,6,9,11-12H2,1-3H3/b7-5-,10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXIGTZUWRBNMW-RRMOSLQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CCCC=CCCC2C1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C=C\CC/C=C\CCC2C1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71735-79-0 | |
| Record name | 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


